Rho-IA

Overview

Description

Rho-IA is a fluorescent probe. It acts by covalently labeling DNA fragments.

Scientific Research Applications

1. NMR Spin Relaxation and Kinetic Processes

NMR spin relaxation in the rotating frame (R(1 rho)) is crucial for characterizing chemical exchange kinetic processes on microsecond to millisecond timescales. It is particularly significant in studying biological macromolecules, where R(1 rho) measurements generally require decoupling of hydrogen scalar coupling interactions and suppression of cross-relaxation processes. New two-dimensional NMR experiments enable the use of weak radio frequency fields in R(1 rho) experiments, expanding the scope for studying chemical exchange processes (Massi et al., 2004).

2. Understanding Cell Morphogenesis and Movement

Rho signaling research has significantly contributed to understanding cell morphogenesis and movement. It has been linked to actin reorganization and studied across various biological systems, including development, brain function, cardiovascular systems, immunity, and cancer. The research on Rho signaling extends to understanding its effects on cellular responses and its role in governing cell morphogenesis and movement, particularly through actin reorganization (Narumiya & Thumkeo, 2018).

3. Regulating Cytoskeletal Organization

Rho GTPases, including Rho-IA, are integral in regulating actin cytoskeletal organization, affecting cellular processes such as cell polarity, migration, vesicle trafficking, and cytokinesis. These proteins function by interacting with various downstream targets, including actin nucleators and protein kinases. Their role has been widely studied in different mammalian cell types using both in vivo and in vitro models, providing insights into their functions in signaling to the cytoskeleton and in development (Heasman & Ridley, 2008).

4. Role in Cell Division and Membrane Protrusions

Rho-family GTPases, such as this compound, have been observed to regulate cell division dynamics. For example, during HeLa cell division, activities of Rho-family GTPases like RhoA, Rac1, and Cdc42 were monitored using FRET-based probes, providing insights into their spatio-temporal regulation. These GTPases are essential in organizing the actin cytoskeleton and influencing cell behaviors like membrane protrusions and vesicle trafficking (Yoshizaki et al., 2003).

5. Involvement in Cancer and Metastasis

Rho GTPases, including this compound, play significant roles in cancer and metastasis. For instance, Rho signaling pathways, mediated by effectors like ROCK and mDia1, are involved in cellular processes critical for cancer progression, such as actin cytoskeleton remodeling, adhesion, and motility. These pathways are implicated in various aspects of malignant transformation, including Ras-mediated transformation and tumor cell migration (Narumiya, Tanji, & Ishizaki, 2009).

Mechanism of Action

Target of Action

Rho-IA, also known as Rho(D) immune globulin, is a solution of antibodies used to prevent isoimmunization of Rho(D) negative patients exposed to Rho(D) positive blood in pregnancy or transfusion . The primary targets of this compound are the Rho family proteins, which are crucial for several reasons: they control almost all fundamental cellular processes in eukaryotes including morphogenesis, polarity, movement, cell division, gene expression, and cytoskeleton reorganization .

Mode of Action

This compound acts as a molecular switch that is activated in response to binding of chemokines, cytokines, and growth factors . It interacts with its targets and causes changes in the cell. For instance, it has been shown to increase platelet counts and reduce bleeding in Rho-positive patients with immune thrombocytopenic purpura (ITP) by inhibiting autoantibody-mediated platelet clearance .

Biochemical Pathways

This compound affects the RHO GTPase functions and many studies have convincingly demonstrated that altered signal transduction through RHO GTPases is a recurring theme in the progression of human malignancies . It seems that 20 canonical RHO GTPases are likely regulated by three GDIs, 85 GEFs, and 66 GAPs, and eventually interact with > downstream effectors .

Pharmacokinetics

Monoclonal antibodies like this compound typically have a complex pharmacokinetic profile influenced by factors such as the route of administration, the dose, and the patient’s immune response . They are usually administered intravenously and have a relatively long half-life, allowing for less frequent dosing .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to promote neoplastic transformation and cell proliferation, whereas its deficiency inhibited development . In the context of immune response, this compound plays a key role in immune cell differentiation and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been suggested that controlling the action of the prokaryotic Rho factor could generate major biotechnological improvements, such as an increase in bacterial productivity or a reduction of the microbial-specific growth rate . Additionally, the action of this compound can be influenced by the presence of other molecules in the environment, such as chemokines, cytokines, and growth factors .

Biochemical Analysis

Biochemical Properties

Rho-IA is a key regulator in biochemical reactions, particularly those involving the cytoskeleton. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with Rho-associated coiled-coil containing protein kinase, which is activated by this compound and subsequently phosphorylates downstream targets. This phosphorylation event leads to the activation of cytoskeletal proteins such as myosin light chain and LIM kinase. Additionally, this compound interacts with guanine nucleotide exchange factors and GTPase-activating proteins, which regulate its activity by promoting the exchange of guanosine diphosphate for guanosine triphosphate and hydrolyzing guanosine triphosphate, respectively .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In fibroblasts, this compound activation leads to the formation of stress fibers and focal adhesions, which are essential for cell migration and adhesion. In neurons, this compound regulates axon guidance and dendritic spine morphology, impacting neuronal connectivity and plasticity. Furthermore, this compound influences cell signaling pathways, including the mitogen-activated protein kinase pathway, which affects gene expression and cellular metabolism. The activation of this compound in immune cells, such as macrophages and dendritic cells, enhances their ability to migrate to sites of infection and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its activation by binding to guanosine triphosphate, which induces a conformational change that allows it to interact with downstream effectors. One of the primary effectors is Rho-associated coiled-coil containing protein kinase, which phosphorylates various substrates, leading to changes in cytoskeletal dynamics and cell motility. This compound also interacts with other signaling molecules, such as phosphatidylinositol 4,5-bisphosphate, which modulates its activity. Additionally, this compound can inhibit or activate specific enzymes, such as phosphatase and tensin homolog, affecting gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but its activity can be modulated by post-translational modifications, such as phosphorylation and ubiquitination. These modifications can lead to changes in this compound stability and degradation. Long-term studies have shown that sustained activation of this compound can result in altered cellular functions, such as increased cell migration and invasion in cancer cells. Additionally, the temporal effects of this compound can be influenced by the presence of other signaling molecules and environmental factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound activation can promote cell migration and wound healing. At high doses, this compound activation can lead to adverse effects, such as increased cell proliferation and tumorigenesis. Studies in animal models have shown that this compound inhibitors can reduce tumor growth and metastasis, highlighting the importance of dosage in therapeutic applications. Additionally, threshold effects have been observed, where a minimum level of this compound activation is required to elicit specific cellular responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those regulating cytoskeletal dynamics and cell motility. It interacts with enzymes such as Rho-associated coiled-coil containing protein kinase and LIM kinase, which phosphorylate substrates involved in actin polymerization and myosin contraction. This compound also affects metabolic flux by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and cellular energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is primarily localized in the cytoplasm but can translocate to the plasma membrane upon activation. This compound interacts with guanine nucleotide exchange factors and GTPase-activating proteins, which regulate its localization and activity. Additionally, this compound can be transported to specific cellular compartments, such as the nucleus, where it can influence gene expression and cellular functions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm but can translocate to the plasma membrane, nucleus, and other cellular compartments upon activation. This localization is regulated by targeting signals and post-translational modifications, such as phosphorylation and prenylation. The subcellular localization of this compound can affect its interactions with other biomolecules and its ability to regulate cellular processes .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Rho-IA involves the condensation of two amino acids, arginine and histidine, followed by post-translational modifications.", "Starting Materials": [ "L-arginine", "L-histidine", "Water", "Acetic acid", "Trifluoroacetic acid", "Ethanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ammonium hydroxide", "Acetonitrile", "Toluene", "Hexane", "Chloroform", "Methyl tert-butyl ether", "Sodium chloride" ], "Reaction": [ "1. Protection of the amino group of L-arginine with tert-butyloxycarbonyl (Boc) group using Boc-anhydride and diisopropylethylamine (DIPEA) in dichloromethane (DCM).", "2. Protection of the imidazole group of L-histidine with tert-butyloxycarbonyl (Boc) group using Boc-anhydride and diisopropylethylamine (DIPEA) in dichloromethane (DCM).", "3. Coupling of the protected L-arginine and L-histidine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to form the dipeptide Boc-Arg-His(Boc)-OH.", "4. Removal of the Boc protecting groups using trifluoroacetic acid (TFA) in methylene chloride (CH2Cl2) to obtain the dipeptide Arg-His.", "5. Cyclization of the dipeptide Arg-His using sodium hydroxide (NaOH) in water to form Rho-IA.", "6. Purification of Rho-IA using reverse-phase high-performance liquid chromatography (RP-HPLC) with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).", "7. Characterization of Rho-IA using analytical techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and high-resolution liquid chromatography." ] } | |

CAS No. |

114458-99-0 |

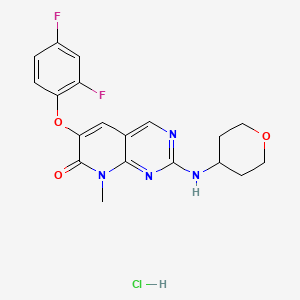

Molecular Formula |

C26H24IN3O4 |

Molecular Weight |

569.39 |

IUPAC Name |

9-[2-Carboxy-4-[(2-iodoacetyl)amino]phenyl]-3,6-bis(dimethylamino)-xanthylium inner salt |

InChI |

InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-19-22(12-16)34-23-13-17(30(3)4)7-10-20(23)25(19)18-8-5-15(28-24(31)14-27)11-21(18)26(32)33/h5-13H,14H2,1-4H3,(H-,28,31,32,33) |

InChI Key |

BCQMPZPXKLZJFQ-UHFFFAOYSA-N |

SMILES |

CN(C1=CC2=[O+]C3=C(C=CC(N(C)C)=C3)C(C4=CC=C(NC(CI)=O)C=C4C([O-])=O)=C2C=C1)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rho-IA; Rho IA; RhoIA; 5-TMRIA; Tetramethylrhodamine-4-iodoacetamide; 5TMRIA; 5 TMRIA; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

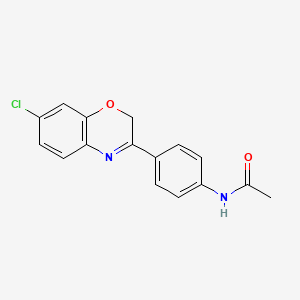

![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)